
7-Bromo-5-fluoroindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Bromo-5-fluoroindoline-2,3-dione” is a chemical compound with the molecular formula C8H3BrFNO2 . It is closely related to “6-Bromo-7-fluoroindoline-2,3-dione” and “5-Bromo-7-fluoroindoline-2,3-dione”, which have similar structures .
Molecular Structure Analysis
The molecular structure of “7-Bromo-5-fluoroindoline-2,3-dione” is characterized by the presence of bromine, fluorine, nitrogen, and oxygen atoms in its structure . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-5-fluoroindoline-2,3-dione” include a molecular weight of 244.02 g/mol . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . Its LogP values range from 1.18 to 2.6, indicating its lipophilicity . The compound is soluble, with a solubility ranging from 0.0297 mg/ml to 1.99 mg/ml .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
7-Bromo-5-fluoroindoline-2,3-dione has been utilized in the synthesis of biologically active compounds. For instance, it was used in the creation of 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones, which demonstrated significant antibacterial and antifungal potency against various bacterial and fungal strains (Deswal et al., 2020).
Herbicidal Activities
The compound has also found applications in herbicide development. N-phenyl phthalimides, including derivatives of 7-Bromo-5-fluoroindoline-2,3-dione, have been shown to be potent inhibitors of protoporphyrinogen oxidase, a promising target for herbicide discovery. These derivatives displayed significant herbicidal efficacy against various plants (Gao et al., 2019).
Chemical Synthesis and Structural Studies
7-Bromo-5-fluoroindoline-2,3-dione has been involved in various chemical synthesis studies. For example, its derivatives have been used in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, showcasing efficient and simple synthetic routes (Choi & Chi, 2004). Additionally, its crystal structure and molecular interactions have been analyzed in detail, providing insights into its chemical behavior (Abdellaoui et al., 2019).
Pharmaceutical and Medical Research
In pharmaceutical research, 7-Bromo-5-fluoroindoline-2,3-dione derivatives have been synthesized and evaluated for various biological activities. For instance, studies have explored their potential in treating tuberculosis and other bacterial infections (Karalı et al., 2007), (Joshi et al., 1981).
Safety and Hazards
The safety data sheet for a related compound, “5-Bromo-6-fluoroindoline-2,3-dione”, indicates that it is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Appropriate personal protective equipment should be used when handling this compound .
Direcciones Futuras
The future directions for “7-Bromo-5-fluoroindoline-2,3-dione” and related compounds could involve further exploration of their synthetic potential, particularly in the context of microwave-assisted synthesis . Additionally, given their reactivity and selectivity, these compounds could be investigated for potential biological activity .
Mecanismo De Acción
Target of Action
It’s known that this compound is aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of 7-Bromo-5-fluoroindoline-2,3-dione are as follows :
- Absorption : The compound has high gastrointestinal absorption .
- Distribution : It is BBB permeant, indicating it can cross the blood-brain barrier .
- Metabolism : As a CYP1A2 inhibitor, it can affect the metabolism of substances processed by this enzyme .
- Excretion : Information on the excretion of this compound is not available in the current resources .
These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Action Environment
The action, efficacy, and stability of 7-Bromo-5-fluoroindoline-2,3-dione can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, the compound’s action could be affected by the presence of other substances that compete for binding to the CYP1A2 enzyme .
Propiedades
IUPAC Name |
7-bromo-5-fluoro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHYUPXMQAWNNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380431-78-7 |
Source


|
| Record name | 7-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

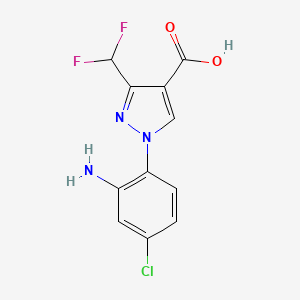

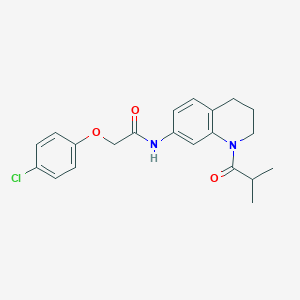
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)
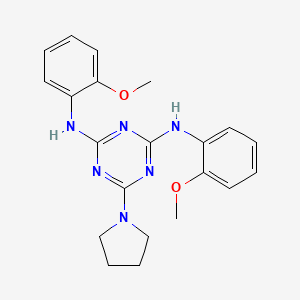
![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2367686.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)
![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)
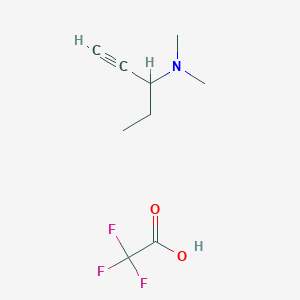

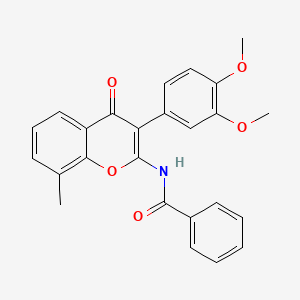
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)
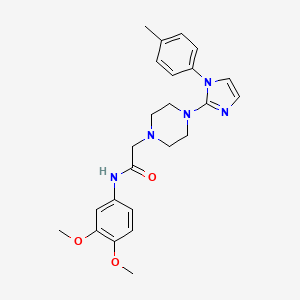
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)